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molecular formula C8H11N3O2S2 B488139 Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioate CAS No. 70424-96-3

Methyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbodithioate

Cat. No. B488139
M. Wt: 245.3g/mol
InChI Key: MZESBCNFBNEKDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08575178B2

Procedure details

To a stirred solution of 6-amino-1,3-dimethyl uracil (50.0 g, 322.24 mmol) in DMSO (488 ml) was added dropwise a solution of 8 N sodium hydroxide (96.6 ml) and carbon disulphide (12.53 ml, 209.45 mmol) at 0° C. The resulting reaction mixture was vigorously stirred at room temperature for 30 min. The reaction mixture was cooled to 0-5° C. and dimethyl sulphate (31 ml, 418 mmol) was added dropwise over a period of 30 min. The reaction mixture was then slowly warmed to room temperature and stirred further for 3 h. The mixture was then diluted with water (500 ml) and precipitated solid was collected by filtration to give 30.2 g of the product as a yellow solid; 1H NMR (300 MHz, CF3COOD) δ 2.73 (s, 3H), 3.51 (s, 3H), 3.62 (s, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
96.6 mL
Type
reactant
Reaction Step One
Quantity
12.53 mL
Type
reactant
Reaction Step One
Name
Quantity
488 mL
Type
solvent
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]([CH3:8])[C:6](=[O:9])[N:5]([CH3:10])[C:4](=[O:11])[CH:3]=1.[OH-].[Na+].[C:14](=[S:16])=[S:15].S(OC)(O[CH3:21])(=O)=O>CS(C)=O.O>[NH2:1][C:2]1[N:7]([CH3:8])[C:6](=[O:9])[N:5]([CH3:10])[C:4](=[O:11])[C:3]=1[C:14]([S:16][CH3:21])=[S:15] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1=CC(N(C(N1C)=O)C)=O
Name
Quantity
96.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
12.53 mL
Type
reactant
Smiles
C(=S)=S
Name
Quantity
488 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
31 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was vigorously stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0-5° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then slowly warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred further for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
precipitated solid
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C(N(C(N1C)=O)C)=O)C(=S)SC
Measurements
Type Value Analysis
AMOUNT: MASS 30.2 g
YIELD: CALCULATEDPERCENTYIELD 58.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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